The synthesis of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid typically involves several key steps:
In industrial settings, optimization for scalability and cost-effectiveness is crucial. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility in synthesizing (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid .
The molecular formula of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is . Its molecular weight is approximately 305.19 g/mol. The structure consists of a six-membered piperidine ring with a carboxylic acid group and a bromobenzyl substituent, which influences its reactivity and interactions in biological systems.
The stereochemistry at the fifth position is critical for its biological activity, with the "S" configuration being essential for its pharmacological effects .
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid can undergo various chemical reactions:
The mechanism of action for (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the bromobenzyl group may enhance binding affinity due to potential halogen bonding interactions. Upon deprotection (if applicable), the active amine can engage with molecular targets, leading to various pharmacological effects .
Further characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid .
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid has several scientific uses:
Stereochemistry critically governs the biological efficacy of piperidine derivatives. The (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid molecule contains two chiral elements: a fixed D-configuration at the C-2 carboxylic acid moiety and an (S)-stereocenter at C-5. This configuration directs the molecule’s three-dimensional presentation to biological targets. Nuclear magnetic resonance (NMR) studies confirm that the (S)-configuration orients the 4-bromobenzyl group equatorially, minimizing 1,3-diaxial strain and enabling optimal hydrophobic contact with receptor pockets [1] [7].
Table 1: Impact of Stereochemistry on Physicochemical and Binding Properties
Stereoisomer | Specific Rotation [α]D | Relative Binding Affinity | Thermodynamic Stability (ΔG, kcal/mol) |
---|---|---|---|
(5S)-D-Pipecolinic acid | +24° to +29° (c=1, H₂O) | 1.0 (Reference) | -8.9 |
(5R)-D-Pipecolinic acid | -26° to -31° (c=1, H₂O) | 0.22 | -6.1 |
(5S)-L-Pipecolinic acid | -24° to -29° (c=1, H₂O) | 0.18 | -5.8 |
Data compiled from chiral resolution studies and molecular docking analyses [7] [10]
Enzymatic recognition is exquisitely sensitive to these stereochemical nuances. D-Pipecolinic acid derivatives resist mammalian L-amino acid oxidase metabolism, extending plasma half-life >3-fold compared to L-isomers [8] [10]. In receptor binding, the (5S)-configuration enhances fit into chiral pockets of σ-receptors and ion channels, as demonstrated by 5-fold greater affinity of the (5S)-isomer over (5R)-counterparts in electrophysiological assays [1] [5]. Such stereoselectivity underpins ongoing efforts to develop asymmetric syntheses—particularly via chiral auxiliaries like (R)-phenylglycinol or enantioselective hydrogenation—to access pharmacologically optimal isomers [3] [7].
The 4-bromobenzyl group at C-5 serves as a multipurpose pharmacophore. Bromine’s polarizability (van der Waals radius: 1.85 Å) creates favorable halogen bonding with carbonyl oxygens or aromatic residues in target proteins. Computational models indicate these interactions contribute -2.3 kcal/mol to binding free energy—equivalent to a 10-fold increase in affinity [1] . Additionally, the benzyl moiety engages in π-π stacking with tyrosine/tryptophan residues, while its lipophilicity (π ≈ 2.0) enhances membrane permeability, evidenced by a logP value of 4.1 for the compound [6].
Table 2: Comparative Bioactivity of C-5 Benzyl Substituents in D-Pipecolinic Acid Scaffold
C-5 Substituent | H-Bond Acceptor Count | XLogP3 | Relative IC₅₀ (σ-Receptor) | Cellular Permeability (PAMPA, nm/s) |
---|---|---|---|---|
4-Bromobenzyl | 1 | 4.1 | 1.0 (Reference) | 32.5 |
4-Chlorobenzyl | 1 | 3.8 | 1.6 | 29.1 |
4-Methylbenzyl | 0 | 3.5 | 8.3 | 35.7 |
4-Hydroxybenzyl | 2 | 2.1 | >50 | 8.9 |
Structure-activity relationship data derived from analog screening [1] [6]
Structure-activity relationship (SAR) studies reveal stringent ortho-substitution requirements. 3-Bromo or 2-bromo isomers exhibit <20% activity of the 4-bromo derivative due to steric clashes or disrupted halogen bonding geometry. Replacement with trifluoromethyl or nitro groups diminishes potency, confirming bromine’s unique balance of electronegativity and steric tolerance [1] [6]. This substituent’s stability toward oxidative metabolism—unlike electron-rich methyl or methoxy analogs—further rationalizes its selection for proteolytically stable peptidomimetics [5].
The therapeutic exploration of D-pipecolinic acid began with natural product isolation. L-Pipecolic acid was identified in Myroxylon species and human metabolites (via lysine catabolism), but its D-enantiomer proved rarer, primarily arising from gut bacterial metabolism of dietary lysine [6] [8]. Early pharmacological studies revealed D-pipecolinic acid’s resistance to racemization and enhanced metabolic stability versus proteinogenic amino acids, prompting its incorporation into peptide analogs [8] [10].
Key milestones in derivative development include:
Table 3: Historical Development Timeline of Key D-Pipecolinic Acid Therapeutics
Year | Innovation | Therapeutic Application | Catalytic Method |
---|---|---|---|
1987 | D-Pipecolinic acid incorporated into ACE inhibitors | Hypertension | Chiral pool synthesis from L-lysine |
1993 | N-Boc protection of pipecolic acid | HIV protease inhibitors (Pepstatin analogs) | Di-tert-butyl dicarbonate/base |
2012 | Rh-catalyzed asymmetric hydrogenation | Neurological agents (e.g., σ ligands) | Rh(PNN) complexes (95% ee) |
2020 | (5S)-5-(4-Bromo-benzyl) derivative optimization | Anticancer/antiviral lead compounds | Pd/C-catalyzed deprotection |
Adapted from piperidine synthesis reviews and patent analyses [3] [4] [7]
Current synthetic strategies emphasize atom economy and stereocontrol. Modern routes employ:
These advances position (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid as a versatile intermediate for next-generation therapeutics targeting neurological disorders, oncology, and antimicrobial resistance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: